molecular formula C19H28N2O3S B12198966 3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole

3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole

Cat. No.: B12198966
M. Wt: 364.5 g/mol
InChI Key: AZCFPIQXHPQBFS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structural features, including dimethyl substitution at positions 3 and 5 of the pyrazole ring, and a sulfonyl group attached to a phenyl ring substituted with methylethyl and pentyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole typically involves multi-step organic reactions. One common approach is the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate can then undergo further functionalization to introduce the sulfonyl group and the substituted phenyl ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are optimized for efficiency, cost-effectiveness, and scalability. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group and the substituted phenyl ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H28N2O3S

Molecular Weight

364.5 g/mol

IUPAC Name

3,5-dimethyl-1-(4-pentoxy-3-propan-2-ylphenyl)sulfonylpyrazole

InChI

InChI=1S/C19H28N2O3S/c1-6-7-8-11-24-19-10-9-17(13-18(19)14(2)3)25(22,23)21-16(5)12-15(4)20-21/h9-10,12-14H,6-8,11H2,1-5H3

InChI Key

AZCFPIQXHPQBFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C(C)C

Origin of Product

United States

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